(S)-2-((tert-ブトキシカルボニル)アミノ)-5-オキソ-5-フェニルペンタノエートメチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

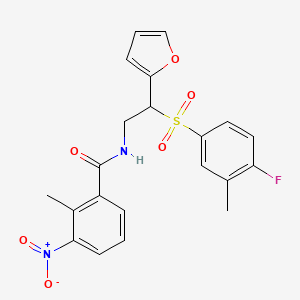

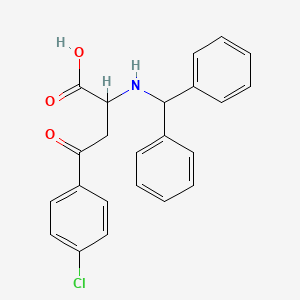

“(S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate” is a chemical compound. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of this compound involves the use of amino acid ionic liquids (AAILs). Care should be taken when using AAILs for organic synthesis because of their multiple reactive groups . To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

The molecular structure of this compound involves the tert-butyloxycarbonyl (Boc) group for the protection of the N α-amino moiety . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile .Chemical Reactions Analysis

The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .科学的研究の応用

- ペプチド合成 Boc-Metの主な用途の1つは、ペプチド合成です。Boc(tert-ブトキシカルボニル)基はアミノ基の一時保護基として機能します。これにより、固相ペプチド合成(SPPS)における他のアミノ酸とのペプチド結合の制御された形成が可能になります。Boc基を選択的に脱保護することで、研究者は複雑なペプチド配列を組み立てられます。

有機合成におけるイオン液体

作用機序

Target of Action

The primary target of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoateIt’s worth noting that the compound contains a tert-butoxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows for selective protection and deprotection of amines, which is a crucial aspect of many synthetic strategies .

Biochemical Pathways

The compound is used in the synthesis of other complex molecules. For instance, it has been used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections . .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoateThe Boc-protected amino acid ionic liquids (Boc-AAILs) are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane .

Result of Action

The compound’s action results in the formation of other complex molecules through a series of chemical reactions. For example, it has been used in the preparation of indole derivatives as efflux pump inhibitors . These inhibitors can prevent the expulsion of intracellular drugs, enhancing the effectiveness of drug treatments .

Action Environment

The action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its reactivity and the yield of the reactions it is involved in . Moreover, the presence of a base such as sodium hydroxide is necessary for the addition of the Boc group to amines .

Safety and Hazards

将来の方向性

The future directions of this compound involve expanding the applicability of AAILs . This can be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These protected AAILs can then be used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

特性

IUPAC Name |

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylpentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-13(15(20)22-4)10-11-14(19)12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYIBENIWMZWQA-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)C1=CC=CC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)C1=CC=CC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(Difluoromethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2443823.png)

![N-([3,3'-bipyridin]-5-ylmethyl)cinnamamide](/img/structure/B2443824.png)

![1-Thia-7-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2443825.png)

![1-(4-chlorophenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2443830.png)

![N-(4-fluorobenzyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2443834.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2443838.png)

![3-amino-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-propylbenzamide](/img/structure/B2443840.png)

![N-(2,4-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2443842.png)